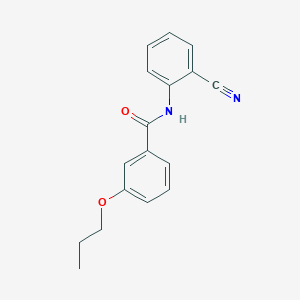![molecular formula C12H10N2O3S B5201432 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B5201432.png)
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound belongs to the pyrimidinone family and is known for its selective inhibition of protein kinase BTK (Bruton's tyrosine kinase), a crucial enzyme involved in B-cell receptor signaling. In
Mechanism of Action
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone selectively inhibits BTK, a crucial enzyme involved in B-cell receptor signaling. By inhibiting BTK, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone prevents downstream signaling pathways that lead to B-cell proliferation and survival. This mechanism of action has been demonstrated in preclinical studies, where 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been shown to reduce B-cell proliferation and induce apoptosis. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone also inhibits the production of pro-inflammatory cytokines, suggesting that it has anti-inflammatory effects as well.
Biochemical and Physiological Effects:
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone inhibits BTK and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it has anti-inflammatory effects as well. In vivo studies have demonstrated that 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has significant anti-tumor effects in B-cell malignancies and reduces disease severity in autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has several advantages for lab experiments. It has high purity and stability, making it suitable for further research and development. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone also has a selective mechanism of action, which allows for targeted inhibition of BTK and downstream signaling pathways. However, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain diseases. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone. One potential direction is to explore its therapeutic potential in combination with other agents, such as chemotherapy or immunotherapy. Another direction is to investigate its efficacy in other diseases, such as solid tumors or viral infections. Additionally, further studies are needed to optimize the pharmacokinetics and bioavailability of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone to improve its efficacy and safety in clinical settings. Overall, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has significant potential as a novel therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone involves a multistep process that begins with the reaction of 2-chloro-4-nitrophenyl isothiocyanate with 2-oxo-2-phenylethylamine to form the intermediate, 2-(2-oxo-2-phenylethyl)thioaniline. This intermediate is then reacted with 6-hydroxypyrimidine-4-one in the presence of a base to yield the final product, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone. The synthesis method of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been optimized to produce high yields and purity, making it suitable for further research and development.
Scientific Research Applications
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has shown promising results in inhibiting BTK and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These findings suggest that 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has the potential to be a novel therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-9(8-4-2-1-3-5-8)7-18-12-13-10(16)6-11(17)14-12/h1-6H,7H2,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSXMYJFGLVVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-isopropyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5201389.png)
![2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5201392.png)
![8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5201400.png)
![methyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201407.png)

![2,2'-oxybis[N'-(4-nitrobenzylidene)acetohydrazide]](/img/structure/B5201421.png)

![ethyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201440.png)
![3,3'-[1,3-phenylenebis(methylene)]bis-1,3-benzothiazol-3-ium dibromide](/img/structure/B5201449.png)
![3-(4-benzyl-1-piperazinyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B5201452.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201459.png)